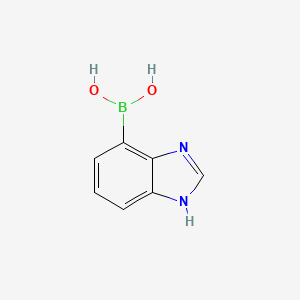
(diphenyl-4H-1,2,4-triazol-3-yl)methanol
Descripción general
Descripción
“(diphenyl-4H-1,2,4-triazol-3-yl)methanol” is a compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule. This is a five-member aromatic ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “(diphenyl-4H-1,2,4-triazol-3-yl)methanol”, often starts from benzylic acid hydrazide. The reaction of benzylic acid hydrazide and appropriate substituted benzaldehyde in the presence of ammonium acetate and acetic acid leads to the formation of these compounds .
Molecular Structure Analysis
In the molecular structure of “(diphenyl-4H-1,2,4-triazol-3-yl)methanol”, the dihedral angles formed by the mean plane of the triazole ring and the three phenyl rings are 51.13, 52.84, and 47.04 degrees . In the crystal, molecules are linked by weak C-H⋯N interactions, forming infinite chains propagating along the b-axis direction .
Aplicaciones Científicas De Investigación
Synthesis of S-Alkylated Derivatives
The compound serves as a precursor for synthesizing S-alkylated derivatives. These derivatives are synthesized through a two-step process involving initial S-alkylation using a halogenated acetal and cesium carbonate, followed by acetal deprotection procedures to isolate the aldehyde as a bisulfite adduct . This process is significant in the development of compounds with biological activity.
Anticancer Agent Development
1,2,4-triazole derivatives, including those derived from (diphenyl-4H-1,2,4-triazol-3-yl)methanol, have been evaluated as potential anticancer agents. Novel derivatives have shown promising cytotoxic activity against various cancer cell lines, indicating the compound’s role in the discovery of new chemotherapeutic agents .
Medicinal Chemistry
The triazole ring found in (diphenyl-4H-1,2,4-triazol-3-yl)methanol is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds with different targets. This improves pharmacokinetics and pharmacological properties, making it valuable in drug discovery .
Luminescent Material Development
Coordination polymers based on triazole derivatives exhibit multiresponsive luminescent properties. These materials can be used for sensitive detection of antibiotics and pesticides, as well as having antitumor activities .
Fluorescent Probes
Triazole derivatives are utilized as fluorescent probes in chemical biology. Their ability to act as structural units in polymers makes them suitable for fluorescent imaging applications .
Polymer Chemistry
The triazole ring is a key structural unit in polymer chemistry. Its incorporation into polymers can lead to the development of materials with specific properties, such as enhanced strength or thermal stability .
Direcciones Futuras
The future directions for the research on “(diphenyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could involve the design of luminescence sensing materials for the efficient detection of organic pollutants . Additionally, further investigation into the anti-tumor activities of these compounds could be beneficial .
Propiedades
IUPAC Name |
(4,5-diphenyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-11-14-16-17-15(12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h1-10,19H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSXOVPLRTIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(diphenyl-4H-1,2,4-triazol-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d]thiazol-2-yl)-2-chloroethanone](/img/structure/B1521089.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)

![Bicyclo[2.2.2]octane-2-sulfonamide](/img/structure/B1521095.png)

![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)
![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)


![3-[(2-Bromo-4-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1521103.png)


